2-Oxa-5-azaspiro[3.4]octane hemioxalate
Overview
Description
2-Oxa-5-azaspiro[3.4]octane hemioxalate is a chemical compound with the molecular formula C14H24N2O6 . It is a complex structure that includes two units of 2-Oxa-5-azaspiro[3.4]octane and one unit of oxalic acid . The molecular weight of this compound is 316.35 g/mol .
Synthesis Analysis
The synthesis of related compounds, such as 1-oxo-2-oxa-5-azaspiro[3.4]octane, has been reported in the literature . L-Proline was utilized to prepare an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane for the first time . The synthesis of the racemic system, using a tandem aldol-lactonization reaction, is also described .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 22 heavy atoms . The compound has a topological polar surface area of 117 Ų . The InChIKey of the compound is GKPRXKGNXUGYIQ-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 316.35 g/mol . It has 4 hydrogen bond donors and 8 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 316.16343649 g/mol .
Scientific Research Applications
Synthesis and Drug Discovery
- Construction of Multifunctional Modules: Novel thia/oxa-azaspiro[3.4]octanes, including 2-oxa-5-azaspiro[3.4]octane, have been synthesized for use as multifunctional, structurally diverse modules in drug discovery, with enantioselective approaches developed for these spirocycles (Li, Rogers-Evans, & Carreira, 2013).
Structural and Conformational Analysis
- NMR Spectroscopy in Structural Analysis: 1-Oxa-2-azaspiro[2.5]octane derivatives, closely related to 2-oxa-5-azaspiro[3.4]octane, have been analyzed using NMR spectroscopy to determine their relative configuration and preferred conformations (Montalvo-González & Ariza-Castolo, 2012).
Synthesis of Structurally Unique Compounds
- Formation of Novel Bicyclic and Spirocyclic Compounds: Research has demonstrated the synthesis of unique structures like 2-azabicyclo[3.1.0]hexane and other derivatives from spirocyclic epoxides, showcasing the versatility of these spirocyclic structures in synthesizing novel compounds (Adamovskyi et al., 2014).
Application in Chemical Synthesis
- Development of Synthesis Techniques: A variety of synthesis techniques involving 2-oxa-5-azaspiro[3.4]octane derivatives have been developed, contributing to the field of organic synthesis and aiding in the creation of complex molecular structures (Gurry, McArdle, & Aldabbagh, 2015).
Biochemical Studies and Enzymatic Reactions
- Enzymatic Reactivity and Stereochemistry: Studies have examined the reactivity of enzymes like yeast epoxide hydrolase towards different epimers of 1-oxaspiro[2.5]octanes, which are structurally similar to 2-oxa-5-azaspiro[3.4]octane, underscoring the significance of stereochemistry in biochemical reactions (Weijers, Könst, Franssen, & Sudhölter, 2007).
Safety and Hazards
The safety data sheet for a related compound, 2-Oxa-5-azaspiro[3.4]octane oxalate, indicates that it is harmful if swallowed or in contact with skin . It is recommended to wash thoroughly after handling and avoid ingestion and inhalation . The compound is moisture sensitive and should be stored in a cool, well-ventilated area .
Mechanism of Action
Target of Action
It is known that spiro forms of lactones and oxazines, which are structurally similar to this compound, find applications as leuco dyes . They frequently display chromism, reversibly interchanging between their colorless and colored forms .
Mode of Action
Based on its structural similarity to other spiro compounds, it may interact with its targets by undergoing a reversible transformation between colorless and colored forms . This property is often utilized in photochromic materials .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Oxa-5-azaspiro[3.4]octane hemioxalate is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Result of Action
Its potential to display chromism suggests it may induce visible changes in color under certain conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, it decomposes in water, indicating that its stability and efficacy may be compromised in aqueous environments . Additionally, it is moisture sensitive, suggesting that humidity levels may also impact its stability .
Properties
IUPAC Name |
2-oxa-5-azaspiro[3.4]octane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NO.C2H2O4/c2*1-2-6(7-3-1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPRXKGNXUGYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)NC1.C1CC2(COC2)NC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1380571-82-3 | |
Record name | 2-Oxa-5-azaspiro[3.4]octane, hemioxalate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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